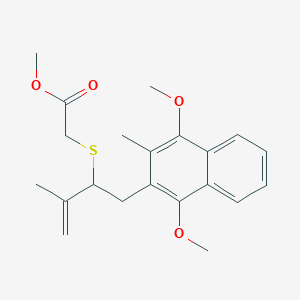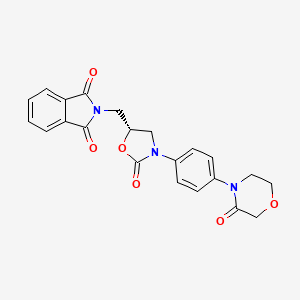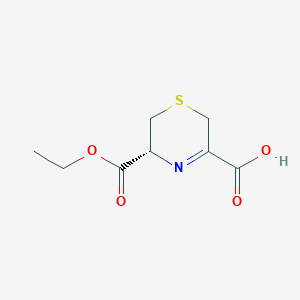
(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt is a derivative of tetrahydrofolic acid, a form of folate that plays a crucial role in various biological processes, including DNA synthesis and repair. The compound is often used in research and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst, which promotes the esterification process efficiently .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of p-toluenesulfonic acid as a catalyst is advantageous due to its high acidity and ability to activate various functional groups, making the process more efficient and yielding higher product purity .
化学反応の分析
Types of Reactions
(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The p-toluenesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized folate derivatives, while reduction can produce various reduced forms of the compound .
科学的研究の応用
(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its role in folate metabolism and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications, including its use in cancer treatment and as a supplement in folate-deficient conditions.
Industry: It is used in the production of pharmaceuticals and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt involves its role as a folate derivative. It participates in one-carbon transfer reactions, which are essential for DNA synthesis and repair. The compound targets enzymes involved in folate metabolism, such as dihydrofolate reductase, and influences various biochemical pathways .
類似化合物との比較
Similar Compounds
Tetrahydrofolic Acid: The parent compound, which lacks the ester and p-toluenesulfonate groups.
Methyltetrahydrofolic Acid: A methylated derivative with similar biological functions.
Formyltetrahydrofolic Acid: Another derivative involved in one-carbon transfer reactions.
Uniqueness
(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt is unique due to its enhanced stability and reactivity compared to other folate derivatives. The presence of the p-toluenesulfonate group increases its solubility in organic solvents, making it more versatile for various applications .
特性
CAS番号 |
319919-91-0 |
|---|---|
分子式 |
C₂₁H₂₇N₇O₆.C₇H₈O₃S |
分子量 |
473.481722 |
同義語 |
N-[4-[[[(6S)-2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoyl]-L-glutamic Acid Dimethyl Ester Mono(4-methylbenzenesulfonate); |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B1144850.png)
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)





